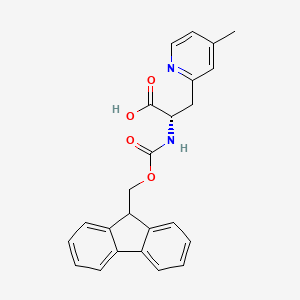

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid

Description

This compound is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a 4-methylpyridin-2-yl substituent on the β-carbon of the propanoic acid backbone, which introduces aromatic and basic character. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) .

Propriétés

Formule moléculaire |

C24H22N2O4 |

|---|---|

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C24H22N2O4/c1-15-10-11-25-16(12-15)13-22(23(27)28)26-24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

Clé InChI |

UULNMQGTRSCZKK-QFIPXVFZSA-N |

SMILES isomérique |

CC1=CC(=NC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canonique |

CC1=CC(=NC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with 4-methylpyridine-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid involves:

Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity or altering their function.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in protein synthesis and degradation.

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular Formula : C25H23N2O4 (inferred from analogs in )

- Molecular Weight : ~401–402 g/mol (similar to )

- Purity : Typical HPLC purity >99% for research-grade material

- Storage : Stable at -20°C in powder form for 3 years

Comparison with Similar Compounds

The compound’s structural analogs differ in the substituent on the β-carbon, which directly influences their physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: Aromatic vs. Heteroaromatic Groups: The 4-methylpyridin-2-yl group enhances water solubility compared to purely hydrophobic groups like o-tolyl .

Biological Activity :

- Analogs with cyclohexylmethyl or trifluoromethyl groups () show antiviral activity against HIV-1, suggesting substituent bulkiness and electronegativity influence target binding .

Stability and Storage: All Fmoc-protected derivatives require storage at -20°C to prevent Fmoc cleavage . Phosphonomethyl derivatives () exhibit lower thermal stability, necessitating strict temperature control .

Safety Considerations :

- Compounds with methyl or hydroxyl substituents () carry milder hazards (e.g., H302/H315), whereas halogenated analogs () lack full toxicity profiles but may pose higher risks .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid, commonly referred to as a fluorene derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the fluorene nucleus, which is known for its significant role in various bioactive compounds. The synthetic route typically involves:

- Protection of the amine group using a fluorenylmethoxycarbonyl (Fmoc) group.

- Formation of the pyridinyl acetic acid moiety , which is crucial for its biological activity.

- Coupling reactions with specific reagents to form the final product.

The synthesis is often optimized to enhance yield and reduce complexity in reaction steps .

Antimicrobial Properties

Research indicates that fluorene derivatives exhibit substantial antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The biological activity is influenced by the substituents on the aryl moiety, which can enhance or diminish the inhibitory effects against different microbial strains.

- In vitro studies have shown that modifications to the fluorene structure can lead to compounds with improved potency against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorene derivatives have been investigated for their anticancer properties, particularly as inhibitors of type I topoisomerase. Some derivatives have demonstrated significant antiproliferative effects in cancer cell lines.

- Mechanism of Action : The interaction of these compounds with DNA topoisomerase disrupts DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of fluorene derivatives. These compounds can inhibit pro-inflammatory cytokines like IL-6 in a dose-dependent manner, suggesting their utility in treating inflammatory diseases .

Table 1: Biological Activity Summary of Fluorene Derivatives

| Activity Type | Test Organisms/Cells | Key Findings |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Effective against resistant strains |

| Anticancer | Various cancer cell lines | Significant antiproliferative effects |

| Anti-inflammatory | Human cell lines | Inhibition of IL-6 production |

Case Study: Synthesis and Testing of Fluorene Derivatives

In a study by researchers , several new O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for their antimicrobial properties. The results indicated that:

- Compounds with electron-withdrawing groups exhibited enhanced activity.

- Structural modifications increased the efficacy against biofilm-forming bacteria, which are notoriously difficult to treat.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.